Jatrophane 4

Description

BenchChem offers high-quality Jatrophane 4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Jatrophane 4 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

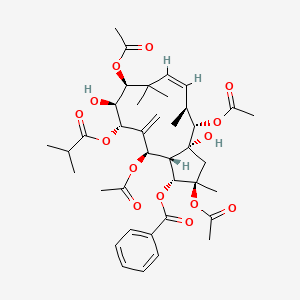

[(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,9,13-tetraacetyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-11-(2-methylpropanoyloxy)-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H52O14/c1-20(2)35(45)51-31-22(4)30(48-23(5)40)28-33(52-36(46)27-15-13-12-14-16-27)38(11,53-26(8)43)19-39(28,47)32(49-24(6)41)21(3)17-18-37(9,10)34(29(31)44)50-25(7)42/h12-18,20-21,28-34,44,47H,4,19H2,1-3,5-11H3/b18-17-/t21-,28-,29+,30-,31-,32-,33+,34+,38+,39+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITHKWWZWFNDND-RAFXCFENSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C(C)C)O)OC(=O)C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C\C([C@@H]([C@@H]([C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2([C@H]1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C(C)C)O)OC(=O)C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H52O14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

744.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Isolation and Characterization of Jatrophane Diterpenoids from Euphorbia Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Euphorbia, one of the largest genera of flowering plants, is a prolific source of structurally diverse and biologically active secondary metabolites. Among these, jatrophane diterpenoids have garnered significant attention within the scientific community. These macrocyclic diterpenes, characterized by a highly functionalized bicyclic [10.3.0] pentadecane (B166386) skeleton, exhibit a wide array of promising pharmacological activities, including cytotoxic, anti-inflammatory, antiviral, and multidrug resistance (MDR) reversing properties.[1][2][3] Their potential as lead compounds in drug discovery programs necessitates robust and efficient methods for their isolation and comprehensive structural elucidation.

This in-depth technical guide provides a comprehensive overview of the methodologies for isolating and characterizing jatrophane diterpenoids from Euphorbia species. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in natural product chemistry and the search for novel therapeutic agents. The guide details experimental protocols, presents key quantitative data in a structured format, and utilizes visualizations to illustrate complex workflows and biological pathways.

Experimental Protocols: From Plant Material to Pure Compound

The isolation of jatrophane diterpenoids from Euphorbia species is a multi-step process that requires careful execution of extraction and chromatographic techniques.[2] Since these plants produce complex mixtures of structurally related analogs, a sequential purification strategy is essential.[2]

Plant Material Collection and Preparation

-

Collection: The whole plant, including aerial parts (stems, leaves) and roots, can be a source of jatrophane diterpenoids. The latex is also a rich source of these compounds. Proper botanical identification of the plant material is crucial, and a voucher specimen should be deposited in a recognized herbarium.

-

Preparation: The collected plant material is typically air-dried at room temperature and then powdered to increase the surface area for efficient solvent extraction.

Extraction

-

Solvent Selection: A common method for extracting jatrophane diterpenoids is maceration or percolation of the powdered plant material with organic solvents. A mixture of dichloromethane (B109758) (CH2Cl2) and acetone (B3395972) (2:1) at room temperature has been reported to be effective. Methanol (B129727) is also frequently used for extraction.

-

Procedure:

-

The powdered plant material is submerged in the chosen solvent system and left to stand for a specified period, often with occasional agitation. This process is typically repeated multiple times to ensure exhaustive extraction.

-

The solvent from the combined extracts is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Purification

A series of chromatographic steps are employed to separate the complex mixture of compounds in the crude extract and isolate the pure jatrophane diterpenoids.

-

Initial Fractionation (e.g., Vacuum Liquid Chromatography - VLC or Column Chromatography - CC):

-

Stationary Phase: Silica (B1680970) gel is commonly used.

-

Mobile Phase: A gradient of solvents with increasing polarity is typically employed. For instance, a gradient of petroleum ether and ethyl acetate (B1210297) (from 100:1 to 0:1, v/v) can be used to separate the crude extract into several fractions.

-

Monitoring: The separation process is monitored by Thin Layer Chromatography (TLC), and fractions with similar profiles are combined. Diterpenoid-containing fractions can often be visualized by spraying the TLC plates with a solution of 1% cerium sulfate (B86663) in 10% sulfuric acid and heating.

-

-

Intermediate Purification (e.g., Column Chromatography - CC or Sephadex LH-20):

-

Silica Gel CC: Fractions enriched with jatrophanes are further purified on silica gel columns using isocratic or gradient elution with solvent systems like petroleum ether/acetone.

-

Sephadex LH-20: This size-exclusion chromatography is effective for removing pigments and other impurities. Methanol or a mixture of methanol and dichloromethane is often used as the mobile phase.

-

-

Final Purification (e.g., High-Performance Liquid Chromatography - HPLC):

-

Normal-Phase (NP-HPLC): A silica-based column with a mobile phase such as a mixture of acetone and petroleum ether (e.g., 12.5:87.5) can be used for the final purification of less polar jatrophanes.

-

Reversed-Phase (RP-HPLC): A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol and water. This technique is highly effective for separating closely related jatrophane analogues.

-

Characterization of Jatrophane Diterpenoids

Once a pure compound is isolated, its chemical structure is elucidated using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula of the isolated compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure elucidation. A series of 1D and 2D NMR experiments are performed:

-

1D NMR: ¹H NMR provides information about the number and types of protons, while ¹³C NMR indicates the number and types of carbon atoms.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

-

-

-

X-ray Crystallography: When suitable crystals of the isolated compound can be obtained, single-crystal X-ray diffraction analysis provides unambiguous determination of the complete three-dimensional structure, including the absolute stereochemistry.

Quantitative Data Summary

The following tables summarize key quantitative data for representative jatrophane diterpenoids isolated from Euphorbia species.

Table 1: Selected Jatrophane Diterpenoids from Euphorbia Species and Their Yields

| Compound Name | Euphorbia Species | Plant Part | Yield (mg from kg of plant material) | Reference |

| Euphodendroidin D | E. dendroides | Not Specified | Not Specified | |

| Euphjatrophane A | E. peplus | Whole Plant | 0.027 | |

| Euphjatrophane D | E. peplus | Whole Plant | 0.067 | |

| Jatrophane 1 | E. nicaeensis | Root | Not Specified | |

| Jatrophane 2 | E. nicaeensis | Root | Not Specified |

Table 2: Representative ¹H and ¹³C NMR Data for Jatrophane Diterpenoids

| Compound | Key ¹H NMR Signals (δ in ppm, J in Hz) | Key ¹³C NMR Signals (δ in ppm) | Reference |

| Euphjatrophane A (in CDCl₃) | 5.63 (d, J=16.2, H-11), 5.62 (d, J=16.2, H-12), 5.18 (s, H-17a), 4.82 (s, H-17b), 8.11 (d, J=7.9, H-2', H-6' of Benzoyl) | 169.2 & 20.7 (Acetyl), 166.0 (C-7' of Benzoyl), 142.4 (C-6), 114.8 (C-17), 135.7 (C-11), 134.1 (C-12) | |

| Euphpepluone G (in CDCl₃) | 5.24 (H-7) | 172.0 (C=O of Propionyloxy) | |

| Jatrophane 1 (from E. nicaeensis) | 5.55 (brs, H-5), 5.22 (d, J=16.0, H-11), 5.54 (dd, J=16.0, 10, H-12) | 208.29 (C-9), Keto carbonyls |

Note: NMR data is highly specific to the solvent used and the specific structure of the jatrophane.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation of jatrophane diterpenoids from Euphorbia species.

Caption: Generalized workflow for jatrophane isolation.

Signaling Pathway: P-glycoprotein Inhibition

Jatrophane diterpenoids have been identified as potent inhibitors of P-glycoprotein (P-gp), a key protein involved in multidrug resistance in cancer cells. The diagram below illustrates the proposed mechanism of action.

Caption: P-glycoprotein inhibition by jatrophanes.

Conclusion

The isolation and characterization of jatrophane diterpenoids from Euphorbia species represent a challenging yet rewarding area of natural product research. The structural complexity and potent biological activities of these compounds underscore their potential as scaffolds for the development of new drugs. This guide provides a foundational framework of the experimental protocols and analytical techniques required for this endeavor. As our understanding of the biological targets of jatrophanes, such as P-glycoprotein and autophagy pathways, continues to grow, so too will the importance of robust and efficient methods for their isolation and characterization. The continued exploration of the chemical diversity within the Euphorbia genus is likely to yield novel jatrophane structures with enhanced therapeutic potential.

References

An In-Depth Technical Guide to the Biosynthesis of Jatrophane Diterpenes in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrophane diterpenes are a class of macrocyclic diterpenoids characterized by a unique 5/12-membered bicyclic carbon skeleton. Predominantly found in plants of the Euphorbiaceae family, particularly within the genera Euphorbia and Jatropha, these compounds have garnered significant interest from the scientific community due to their diverse and potent biological activities. These activities include anti-inflammatory, anti-HIV, cytotoxic, and multidrug resistance (MDR) reversal properties, making them promising candidates for drug discovery and development.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of the jatrophane diterpene biosynthetic pathway in plants, detailing the key enzymatic steps, regulatory mechanisms, and experimental methodologies used in its elucidation.

The Core Biosynthetic Pathway

The biosynthesis of jatrophane diterpenes originates from the general terpenoid pathway, starting with the C20 precursor geranylgeranyl pyrophosphate (GGPP). The pathway can be broadly divided into two major stages: the formation of the initial macrocyclic scaffold and the subsequent extensive tailoring reactions that lead to the vast structural diversity observed in this class of compounds.

Formation of the Casbene (B1241624) Precursor

The first committed step in the biosynthesis of jatrophane and other related diterpenes in Euphorbiaceae is the cyclization of the acyclic GGPP to form the bicyclic diterpene, casbene.[3] This complex cyclization reaction is catalyzed by a single enzyme, casbene synthase (CS) .

-

Enzyme: Casbene Synthase (EC 4.2.3.8)[4]

-

Substrate: Geranylgeranyl pyrophosphate (GGPP)

-

Product: Casbene

-

Mechanism: The reaction proceeds through a series of carbocationic intermediates, involving the ionization of the diphosphate (B83284) group from GGPP, followed by intramolecular cyclization and rearrangement to form the characteristic cyclopropane (B1198618) ring of casbene.

Oxidative Modifications and Formation of the Jatrophane Skeleton

Following the formation of casbene, the pathway enters a phase of extensive oxidative functionalization, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) . These enzymes are responsible for introducing hydroxyl groups and other oxygenated functionalities to the casbene backbone, which are crucial for the subsequent rearrangements and cyclizations that form the jatrophane core. While the exact sequence of these reactions is not fully elucidated and may vary between plant species, a general proposed pathway involves:

-

Hydroxylation of Casbene: CYPs introduce hydroxyl groups at specific positions on the casbene molecule.

-

Further Oxidations: Additional oxidative steps, potentially involving other enzymes like alcohol dehydrogenases, can lead to the formation of ketone and aldehyde functionalities.

-

Ring Opening and Rearrangement: The introduced functional groups facilitate the opening of the cyclopropane ring of casbene and subsequent intramolecular rearrangements.

-

Formation of the 5/12 Bicyclic System: A key cyclization event leads to the formation of the characteristic 5/12-membered ring system of the jatrophane core.[3]

The biosynthesis of jatrophane diterpenes is often associated with biosynthetic gene clusters , where the genes encoding the enzymes for a specific metabolic pathway are physically clustered on the chromosome. This co-localization facilitates the coordinated regulation of gene expression.

Quantitative Data

The following tables summarize the available quantitative data related to the biosynthesis of jatrophane diterpenes. It is important to note that specific kinetic parameters for all enzymes in the pathway are not yet fully characterized and can vary between different plant species and isoforms of the enzymes.

| Enzyme | Substrate | K_m_ (µM) | V_max_ (units) | Source Organism | Reference |

| Farnesyl Transferase | Farnesyl pyrophosphate | 0.5 | Not specified | Ricinus communis | [5] |

| Farnesyl Transferase | Isopentenyl pyrophosphate | 3.5 | Not specified | Ricinus communis | [5] |

| Carbonic Anhydrase | HCO_3_⁻ | 8000 | 600,000 | Not specified | [6] |

| Chymotrypsin | N-Acetyl-L-tyrosine ethyl ester | 5000 | 100 | Not specified | [6] |

| Penicillinase | Penicillin G | 50 | 2000 | Not specified | [6] |

| Lysozyme | Hexa-N-acetylglucosamine | 6 | 0.5 | Not specified | [6] |

| Compound Class | Plant Species | Concentration Range (mg/g dry weight) | Analytical Method | Reference |

| Jatrophane Diterpenes | Euphorbia sororia (fructus) | Total content up to 92.3% in enriched fraction | HPLC | [7] |

| Jatrophane Diterpenes | Euphorbia platyphyllos | Not specified (isolated for structure elucidation) | HPLC, NMR | [8] |

| Jatrophane Diterpenes | Euphorbia nicaeensis (roots) | Not specified (isolated for structure elucidation) | HPLC, NMR | |

| Jatrophane Diterpenes | Euphorbia dendroides | Not specified (isolated for biological evaluation) | HPLC, NMR | [9] |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of jatrophane diterpene biosynthesis.

Extraction and Purification of Jatrophane Diterpenes from Plant Material

Objective: To isolate jatrophane diterpenes from plant tissues for structural elucidation and biological activity screening.

General Protocol:

-

Plant Material Collection and Preparation: Collect fresh plant material (e.g., latex, roots, aerial parts) and air-dry or freeze-dry it. Grind the dried material into a fine powder.

-

Extraction:

-

Perform a primary extraction with a non-polar solvent like petroleum ether to remove lipids and other non-polar compounds.[10]

-

Subsequently, extract the plant material with a more polar solvent such as methanol (B129727) or ethanol (B145695) to extract the diterpenoids.[11]

-

-

Fractionation:

-

Subject the crude extract to column chromatography using silica (B1680970) gel or polyamide as the stationary phase.[8]

-

Elute with a gradient of solvents with increasing polarity (e.g., petroleum ether/ethyl acetate (B1210297) or methanol/water mixtures) to separate the extract into fractions.[8][11]

-

-

Purification:

-

Structure Elucidation:

-

Characterize the purified compounds using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HMQC, HMBC, NOESY) and Mass Spectrometry (MS).[8]

-

Terpene Synthase Activity Assay

Objective: To determine the enzymatic activity of casbene synthase and identify its product.

General Protocol:

-

Enzyme Source:

-

Plant Extract: Prepare a protein extract from plant tissues known to produce jatrophane diterpenes.

-

Recombinant Enzyme: Express the candidate terpene synthase gene in a heterologous host (e.g., E. coli) and purify the recombinant protein.

-

-

Assay Mixture: Prepare a reaction mixture containing:

-

Assay buffer (e.g., HEPES buffer, pH 7.5)

-

Divalent cation (e.g., MgCl₂)

-

Substrate (GGPP)

-

Enzyme preparation

-

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific period.

-

Product Extraction: Stop the reaction and extract the terpene products with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

-

Analysis: Analyze the extracted products using Gas Chromatography-Mass Spectrometry (GC-MS).[12][13]

-

Identify the product (casbene) by comparing its retention time and mass spectrum with an authentic standard.

-

Functional Characterization of Cytochrome P450s in Yeast

Objective: To identify and characterize the function of CYPs involved in the oxidative modification of casbene.

General Protocol:

-

Yeast Strain: Use a yeast strain (e.g., Saccharomyces cerevisiae) engineered to express a plant NADPH-cytochrome P450 reductase, which is essential for CYP activity.[5][14][15]

-

Gene Expression:

-

Clone the candidate plant CYP gene into a yeast expression vector.

-

Transform the yeast strain with the expression vector.

-

-

Microsome Isolation:

-

Grow the transformed yeast culture and induce protein expression.

-

Harvest the yeast cells and prepare microsomal fractions, which contain the membrane-bound CYPs.[14]

-

-

In Vitro Enzyme Assay:

-

Incubate the isolated microsomes with the substrate (casbene) and a source of reducing equivalents (NADPH).

-

Extract the reaction products with an organic solvent.

-

-

Product Analysis: Analyze the products using LC-MS or GC-MS to identify the hydroxylated casbene derivatives.[14]

Regulatory and Signaling Pathways

The biosynthesis of jatrophane diterpenes, like many other plant secondary metabolites, is tightly regulated in response to developmental cues and environmental stimuli.

Jasmonate Signaling Pathway

The jasmonate (JA) signaling pathway is a key regulator of plant defense responses and the biosynthesis of various secondary metabolites, including terpenes.[16][17]

-

Elicitation: Biotic (e.g., herbivory, pathogen attack) and abiotic stresses trigger the biosynthesis of jasmonic acid and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).

-

Signal Perception: JA-Ile is perceived by the F-box protein COI1, which is part of the SCF(COI1) ubiquitin ligase complex.

-

Derepression of Transcription Factors: The perception of JA-Ile leads to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins.

-

Gene Activation: The degradation of JAZ proteins releases transcription factors (TFs) such as MYC2, which can then activate the expression of JA-responsive genes, including terpene synthase and cytochrome P450 genes involved in jatrophane biosynthesis.[1][16]

Fungal Elicitors

-

Recognition: Plants recognize fungal elicitors through pattern recognition receptors on the cell surface.

-

Signal Transduction: This recognition initiates a complex signal transduction cascade that often involves:

-

Ion fluxes (e.g., Ca²⁺ influx)

-

Production of reactive oxygen species (ROS)

-

Activation of mitogen-activated protein kinase (MAPK) cascades

-

Induction of phytohormone signaling pathways, including the jasmonate pathway.

-

-

Gene Expression: The signaling cascade ultimately leads to the activation of transcription factors that upregulate the expression of genes involved in the biosynthesis of defense compounds, including jatrophane diterpenes.[18][19][21]

Mandatory Visualizations

Biosynthesis Pathway of Jatrophane Diterpenes

References

- 1. pomics.com [pomics.com]

- 2. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Enzyme Kinetics [www2.chem.wisc.edu]

- 7. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 9. Isolation and biological evaluation of jatrophane diterpenoids from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. peerj.com [peerj.com]

- 13. Methods for the preparation and analysis of the diterpene cyclase fusicoccadiene synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DSpace [repository.kaust.edu.sa]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Jasmonate increases terpene synthase expression, leading to strawberry resistance to Botrytis cinerea infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. The regulatory mechanism of fungal elicitor-induced secondary metabolite biosynthesis in medical plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 20. [PDF] regulatory mechanism of fungal elicitor-induced secondary metabolite biosynthesis in medical plants | Semantic Scholar [semanticscholar.org]

- 21. researchgate.net [researchgate.net]

Spectroscopic Data Analysis of Jatrophane Diterpenoids: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the spectroscopic data for a representative jatrophane diterpenoid, designated here as Jatrophane 4 (identified as euphjatrophane C in primary literature). Jatrophane diterpenoids are a diverse group of natural products, primarily found in the Euphorbiaceae family, known for their complex structures and significant biological activities, including multidrug resistance modulation and cytotoxic effects.[1][2][3] The structural elucidation of these compounds relies heavily on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[4]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for Jatrophane 4.

Table 1: Mass Spectrometry Data for Jatrophane 4

| Parameter | Value |

| Molecular Formula | C₄₃H₆₆O₁₃ |

| Ionization Mode | HRESIMS |

| Measured m/z | 767.3265 [M + Na]⁺ |

| Calculated m/z | 767.3249 for C₄₃H₆₆O₁₃Na |

HRESIMS: High-Resolution Electrospray Ionization Mass Spectrometry[5]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Jatrophane 4 (in CDCl₃)

While a complete, explicitly assigned NMR table for "euphjatrophane C (4)" is not available in the provided search results, the data indicates it is similar to a known compound, 2,5,9,14-Tetraacetoxy-3-benzoyloxy-8,15-dihydroxy-7-isobutyroyloxyjatropha-6(17),11E-diene, with the exception of an acetoxy group position.[5] The following is a representative compilation of typical jatrophane NMR data based on analogous structures found in the literature.[1][5][6]

| Position | δC (ppm) | δH (ppm), J (Hz) |

| 1 | ~35-45 | ~2.5-3.5 (m) |

| 2 | ~70-80 | ~5.0-6.0 (d, J ≈ 3-5) |

| 3 | ~75-85 | ~5.5-6.5 (d, J ≈ 3-5) |

| 4 | ~40-50 | ~2.5-3.0 (m) |

| 5 | ~70-80 | ~5.5-6.0 (br s) |

| 6 | ~140-145 | - |

| 7 | ~70-80 | ~5.0-5.5 (d, J ≈ 10-12) |

| 8 | ~70-80 | ~5.0-5.5 (m) |

| 9 | ~200-210 | - |

| 10 | ~40-50 | - |

| 11 | ~130-140 | ~5.5-6.0 (d, J ≈ 16) |

| 12 | ~130-140 | ~5.5-6.0 (dd, J ≈ 16, 10) |

| 13 | ~35-45 | ~3.5-4.0 (dq) |

| 14 | ~200-210 | - |

| 15 | ~85-95 | - |

| 16 | ~15-25 | ~1.0-1.5 (d, J ≈ 6-7) |

| 17 | ~110-120 | ~4.8-5.2 (s) |

| 18 | ~25-35 | ~1.2-1.5 (s) |

| 19 | ~20-30 | ~1.2-1.5 (s) |

| 20 | ~15-25 | ~1.2-1.5 (d, J ≈ 6-7) |

| Acyl Groups | ||

| OAc | ~170, ~21 | ~2.0 (s) |

| OBz | ~165, ~130-135 | ~7.4-8.1 (m) |

Note: This table represents typical chemical shift ranges for jatrophane diterpenoids and is for illustrative purposes. Actual values for a specific compound may vary.

Table 3: Infrared (IR) Spectroscopy Data for Jatrophane 4

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~1740 | Ester Carbonyl (C=O) |

| ~1715 | Ketone Carbonyl (C=O) |

| ~1675 | α,β-Unsaturated Ketone |

| ~1600, ~1450 | Aromatic Ring (C=C) |

This data is representative for jatrophane structures containing ester, ketone, and benzoyl functionalities.[7]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: 1D and 2D NMR spectra are typically recorded on Bruker AM-400, DRX-500, or Avance III 600 spectrometers.[5]

-

Sample Preparation: Samples are dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) used as an internal standard.

-

Data Acquisition:

-

¹H NMR spectra are acquired at frequencies ranging from 400 to 600 MHz.

-

¹³C NMR spectra are acquired at frequencies ranging from 100 to 150 MHz.

-

2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish proton-proton and proton-carbon correlations, which are crucial for structural elucidation.[1][8]

-

2.2. Mass Spectrometry (MS)

-

Instrumentation: High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed on instruments such as an API QSTAR time-of-flight spectrometer or an Agilent 6520 Accurate-Mass Q-TOF LC/MS spectrometer.[5][7]

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer via direct infusion or after liquid chromatography separation.

-

Data Acquisition: Mass spectra are acquired in positive ion mode to observe protonated molecules ([M+H]⁺) or sodium adducts ([M+Na]⁺). The high resolution allows for the determination of the elemental composition of the molecule.[5]

2.3. Infrared (IR) Spectroscopy

-

Instrumentation: IR spectra are recorded on a spectrometer such as a Bruker-Tensor-27 spectrometer or a Nicolet 5700 FT-IR microscope.[5][7]

-

Sample Preparation: Samples are typically prepared as KBr pellets.

-

Data Acquisition: Spectra are recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹) to identify characteristic absorption bands of functional groups.

Visualizations

3.1. Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a jatrophane diterpenoid.

References

- 1. Secure Verification [cer.ihtm.bg.ac.rs]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Heliosterpenoids A and B, two Novel Jatrophane-Derived Diterpenoids with a 5/6/4/6 Ring System from Euphorbia helioscopia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptid.chem.elte.hu [peptid.chem.elte.hu]

The Botanical Treasury: A Technical Guide to the Natural Sources and Abundance of Jatrophane Diterpenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jatrophane diterpenes, a complex class of polycyclic compounds, have garnered significant attention within the scientific community for their diverse and potent biological activities, including noteworthy potential in oncology and as multidrug resistance (MDR) modulators. Primarily sequestered within the plant family Euphorbiaceae, and most notably in the genera Euphorbia and Jatropha, these molecules represent a promising frontier in natural product-based drug discovery. This technical guide provides a comprehensive overview of the natural sources and abundance of Jatrophane diterpenes, supported by quantitative data, detailed experimental protocols for their extraction and isolation, and a visualization of their interaction with key cellular signaling pathways.

Natural Sources and Abundance of Jatrophane Diterpenes

Jatrophane diterpenes are characteristic secondary metabolites of the Euphorbiaceae family, which encompasses a vast array of plant species.[1][2][3] Their distribution is particularly concentrated in the latex and various tissues of plants belonging to the Euphorbia and Jatropha genera.[1][2][3] The abundance of these compounds can vary significantly depending on the plant species, the specific part of the plant utilized, geographical location, and the extraction methodology employed.

Quantitative Data on Jatrophane Diterpene Yields

The following table summarizes quantitative data on the yields of Jatrophane diterpenes from various natural sources, providing a comparative overview for researchers targeting these compounds for isolation.

| Plant Species | Plant Part | Extraction Method | Jatrophane Diterpene(s) | Yield/Abundance | Reference(s) |

| Euphorbia peplus | Whole plant | Methanol (B129727) extraction followed by silica (B1680970) gel column chromatography | Euphjatrophanes A-G and others | 7.8 mg to 10.0 mg of individual compounds from 150 kg of dried plant material | [3] |

| Euphorbia sororia | Fructus | Not specified | Component I (mixture of 8 jatrophane diterpenes) | 92.3% of the purified component | [4] |

| Jatropha gossypiifolia | Not specified | Ethanol extract | Jatrophone | Not specified | [1] |

Experimental Protocols: Extraction and Isolation

The isolation of Jatrophane diterpenes from their natural sources is a multi-step process that requires careful selection of solvents and chromatographic techniques to separate these structurally complex molecules from a myriad of other plant metabolites.

General Extraction and Isolation Workflow

A common workflow for the extraction and isolation of Jatrophane diterpenes involves initial extraction with an organic solvent, followed by a series of chromatographic purification steps.

Figure 1: Generalized workflow for the extraction and isolation of Jatrophane diterpenes.

Detailed Protocol for Extraction and Isolation from Euphorbia peplus

The following protocol is based on the methodology described for the isolation of euphjatrophanes from Euphorbia peplus.[3]

1. Plant Material Preparation:

-

Air-dry the whole plants of E. peplus (150 kg).

-

Powder the dried plant material.

2. Extraction:

-

Extract the powdered plant material with methanol (3 x 300 L) at room temperature.

-

Combine the methanol extracts and concentrate under reduced pressure to obtain the crude extract (3.0 kg).

3. Initial Fractionation (Silica Gel Column Chromatography):

-

Subject the crude extract to silica gel column chromatography.

-

Elute with a gradient of petroleum ether/ethyl acetate (B1210297) (from 100:1 to 0:1, v/v) to yield four main fractions (F1-F4).

4. Further Purification of Fraction F2 (800 g):

-

Separate fraction F2 using medium pressure liquid chromatography (MPLC) on a C18 column with a stepwise gradient of methanol/water (from 50% to 100%) to obtain five sub-fractions (F2-1 to F2-5).

5. Isolation of Individual Compounds:

-

From Fraction F2-5:

-

Subject F2-5 to silica gel column chromatography with a petroleum ether/acetone gradient (from 50:1 to 1:1) to get five sub-fractions (F2-5A to F2-5E).

-

Purify F2-5C by preparative thin-layer chromatography (pTLC) with petroleum ether/ethyl acetate (3:1) to yield euphjatrophane A.

-

Purify F2-5D by pTLC with dichloromethane/ethyl acetate (10:1) to yield euphjatrophane B and euphpepluone G.

-

-

From Fraction F2-5P:

-

Purify F2-5P (330 mg) using Sephadex LH-20 eluted with methanol to get five fractions (F2-5P1 to F2-5P5).

-

Isolate euphjatrophane E (10.0 mg) and euphjatrophane F (7.8 mg) from F2-5P5 using semi-preparative HPLC with 55% acetonitrile (B52724) in water.

-

Biological Activity and Signaling Pathways

Jatrophane diterpenes, notably jatrophone, have been shown to exert significant biological effects, particularly in the context of cancer cell proliferation and drug resistance.[1][2] Their mechanism of action often involves the modulation of critical intracellular signaling pathways.

Inhibition of the PI3K/Akt/NF-κB Signaling Pathway

Jatrophone has been demonstrated to inhibit the PI3K/Akt/NF-κB signaling pathway, a cascade that is frequently hyperactivated in cancer and plays a crucial role in cell survival, proliferation, and resistance to apoptosis.[1][2]

Figure 2: Jatrophone-mediated inhibition of the PI3K/Akt/NF-κB pathway.

Modulation of P-glycoprotein and Multidrug Resistance

A significant aspect of the therapeutic potential of Jatrophane diterpenes lies in their ability to act as P-glycoprotein (P-gp) inhibitors.[4][5][6] P-gp is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively removing a wide range of chemotherapeutic agents from cancer cells, thereby conferring multidrug resistance (MDR). By inhibiting P-gp, Jatrophane diterpenes can restore the sensitivity of resistant cancer cells to conventional anticancer drugs.

Figure 3: Inhibition of P-glycoprotein-mediated drug efflux by Jatrophane diterpenes.

Conclusion

The Euphorbiaceae family, particularly the genera Euphorbia and Jatropha, represents a rich and largely untapped reservoir of Jatrophane diterpenes. The data and protocols presented in this guide underscore the feasibility of isolating these valuable compounds for further research and development. Their demonstrated ability to modulate key signaling pathways implicated in cancer progression and drug resistance positions them as highly promising candidates for the development of novel therapeutic agents. Further exploration into the quantitative abundance across a wider range of species and the elucidation of precise molecular interactions will be crucial in fully realizing the therapeutic potential of this fascinating class of natural products.

References

- 1. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Jatrophane Diterpenes: Focus on Jatrophane 4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of jatrophane diterpenes, with a specific focus on Jatrophane 4. Jatrophanes are a class of structurally complex and biologically active natural products found predominantly in plants of the Euphorbiaceae family.[1][2] They are of significant interest to the scientific community due to their diverse therapeutic activities, including anti-inflammatory, cytotoxic, anti-HIV, and multidrug resistance-reversing properties.[2]

Core Molecular Data of Jatrophane 4 and Related Compounds

Jatrophanes are characterized by a macrocyclic diterpene skeleton, which can be extensively modified with various oxygen-containing functional groups and ester moieties, leading to a vast structural diversity.[1][3] This structural variety is reflected in the range of molecular formulas and exact masses observed for different jatrophane compounds. The data for Jatrophane 4 and other representative jatrophanes are summarized below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass (Da) | CAS Number |

| Jatrophane 4 | C39H52O14 | 744.82 | Not available | 210108-88-6 |

| Jatrophone (B1672808) | C20H24O3 | 312.4 | 312.17254462 | 58666-31-4 |

Mechanism of Action: Reversal of Multidrug Resistance

A therapeutically significant activity of many jatrophane diterpenes is their ability to reverse multidrug resistance (MDR) in cancer cells. This is often achieved through the inhibition of P-glycoprotein (P-gp), an ATP-dependent efflux pump that is overexpressed in many cancer cell lines and is responsible for pumping a wide range of chemotherapeutic drugs out of the cell, thereby reducing their efficacy.

Experimental Protocol: P-glycoprotein Inhibition Assay

A common method to evaluate the P-gp inhibitory activity of jatrophanes involves using a fluorescent P-gp substrate, such as rhodamine 123 or calcein-AM, in a resistant cancer cell line that overexpresses P-gp.

-

Cell Culture: A multidrug-resistant cancer cell line (e.g., NCI-H460/R) and its non-resistant counterpart (e.g., NCI-H460) are cultured under standard conditions.

-

Compound Treatment: Cells are pre-incubated with the jatrophane compound at various concentrations for a specified period. A known P-gp inhibitor, such as verapamil, is used as a positive control.

-

Substrate Incubation: A fluorescent P-gp substrate is added to the culture medium and incubated for a period that allows for cellular uptake and efflux.

-

Flow Cytometry Analysis: The intracellular fluorescence is quantified using a flow cytometer. Inhibition of P-gp by the jatrophane compound will result in a decreased efflux of the fluorescent substrate and thus, an increase in intracellular fluorescence in the resistant cells.

-

Data Analysis: The increase in fluorescence is compared to the control groups to determine the concentration at which the jatrophane compound inhibits P-gp activity by 50% (IC50).

The following diagram illustrates the logical workflow of how jatrophanes reverse P-glycoprotein-mediated multidrug resistance.

Caption: Mechanism of P-glycoprotein inhibition by jatrophanes.

Signaling Pathways Modulated by Jatrophanes

Beyond MDR reversal, some jatrophanes have been shown to influence key cellular signaling pathways. For instance, jatrophone has been reported to inhibit the proliferation of certain cancer cells by modulating the PI3K/Akt/NF-κB pathway. This pathway is crucial for cell growth, proliferation, and survival, and its inhibition can lead to apoptosis.

More recently, certain jatrophane diterpenoids isolated from Euphorbia peplus have been identified as activators of autophagy and inhibitors of Tau pathology, suggesting their potential in neurodegenerative diseases.

Logical Relationship of the PI3K/Akt/NF-κB Pathway Inhibition

The following diagram illustrates the simplified signaling cascade and the point of intervention by jatrophanes like jatrophone.

Caption: Inhibition of the PI3K/Akt/NF-κB pathway by jatrophone.

Conclusion

Jatrophane diterpenes represent a promising class of natural products with significant potential for drug development. Their structural diversity and broad spectrum of biological activities, particularly the reversal of multidrug resistance and modulation of critical signaling pathways, make them attractive candidates for further investigation. This guide provides foundational data on Jatrophane 4 and highlights key mechanisms of action for this compound class, offering a valuable resource for researchers in oncology, pharmacology, and natural product chemistry.

References

Preliminary Biological Screening of Jatrophane Extracts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jatrophane diterpenes, a class of structurally diverse natural products isolated from plants of the Euphorbiaceae family, have garnered significant interest in the scientific community for their broad spectrum of biological activities.[1] Preliminary screenings have revealed their potential as cytotoxic, anti-inflammatory, and antimicrobial agents. Notably, certain jatrophane diterpenes have also demonstrated the ability to reverse multidrug resistance in cancer cells, a major challenge in oncology. This technical guide provides an in-depth overview of the core methodologies employed in the preliminary biological screening of Jatrophane extracts, presents collated quantitative data from various studies, and visualizes the key signaling pathways implicated in their mechanism of action.

Introduction

The quest for novel therapeutic agents has increasingly turned towards natural products, which offer a vast chemical diversity. Jatrophane diterpenes, characterized by their complex macrocyclic skeletons, represent a promising frontier in drug discovery.[1] These compounds have been the subject of numerous phytochemical investigations, leading to the isolation of a wide array of derivatives with potent biological activities. This guide aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the initial steps involved in evaluating the therapeutic potential of Jatrophane extracts. It will detail standardized experimental protocols, summarize key efficacy data, and provide visual representations of the underlying molecular mechanisms.

Experimental Protocols

A thorough preliminary biological screening of Jatrophane extracts typically involves a battery of in vitro assays to assess their cytotoxic, antimicrobial, and anti-inflammatory properties. The following sections detail the methodologies for these key experiments.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is a fundamental tool for evaluating the cytotoxic potential of plant extracts against various cancer cell lines.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Jatrophane extracts are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these dilutions and incubated for a specified period (typically 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50), which is the concentration of the extract that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Screening: Agar (B569324) Well Diffusion Method

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of plant extracts against a range of pathogenic bacteria and fungi.

Principle: The extract diffuses from a well through a solidified agar medium that has been inoculated with a specific microorganism. If the extract possesses antimicrobial activity, it will create a clear zone of inhibition around the well where microbial growth is prevented.

Procedure:

-

Microorganism Preparation: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are cultured in appropriate broth media to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: A sterile cotton swab is dipped into the microbial suspension and used to evenly inoculate the entire surface of an agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi).

-

Well Preparation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar using a sterile cork borer.

-

Extract Application: A known concentration of the Jatrophane extract, dissolved in a suitable solvent, is added to each well. A negative control (solvent only) and a positive control (a standard antibiotic or antifungal agent) are also included on the same plate.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

Zone of Inhibition Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay using Griess Reagent

The overproduction of nitric oxide (NO) is a hallmark of inflammation. The Griess assay is a simple and sensitive colorimetric method to measure nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO, in cell culture supernatants. This assay is commonly performed using lipopolysaccharide (LPS)-stimulated murine macrophage cell line RAW 264.7.

Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which can be measured spectrophotometrically.

Procedure:

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

-

Treatment and Stimulation: The cells are pre-treated with various concentrations of the Jatrophane extract for a short period (e.g., 1-2 hours) before being stimulated with LPS (e.g., 1 µg/mL) to induce NO production. The plates are then incubated for 24 hours.

-

Griess Assay:

-

An aliquot of the cell culture supernatant from each well is transferred to a new 96-well plate.

-

An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to each supernatant.

-

The plate is incubated at room temperature for 10-15 minutes.

-

-

Absorbance Measurement: The absorbance is measured at approximately 540 nm using a microplate reader.

-

Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is determined from the standard curve. The percentage of NO inhibition by the extract is calculated relative to the LPS-stimulated control. The IC50 value is then determined.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the biological activities of Jatrophane extracts and isolated compounds.

Table 1: Cytotoxicity of Jatrophane Diterpenes (IC50 values in µM)

| Compound/Extract | Cell Line | IC50 (µM) | Reference |

| Jatrophone | MCF-7/ADR (Doxorubicin-resistant breast cancer) | 1.8 | [2][3] |

| Jatrophane Diterpenes (compounds 5, 8-11, 13) | RAW264.7 (macrophage) | 16.86 - 32.49 | [4] |

| Jatrophane Diterpenes (from E. nicaeensis) | NCI-H460 (non-small cell lung carcinoma) | 10 - 20 | |

| Jatrophane Diterpenes (from E. nicaeensis) | U87 (glioblastoma) | 10 - 20 | |

| Sterenoid E | SMMC-7721 (hepatic cancer) | 7.6 | |

| Sterenoid E | HL-60 (promyelocytic leukemia) | 4.7 |

Table 2: Antimicrobial Activity of Jatropha Extracts (Zone of Inhibition in mm)

| Extract | Microorganism | Concentration | Zone of Inhibition (mm) | Reference |

| Jatropha variegata (ethanolic extract) | S. aureus | - | - | |

| Jatropha variegata (ethanolic extract) | P. aeruginosa | - | - | |

| Ricinus communis (ethyl acetate (B1210297) fraction) | S. aureus | 400 mg/ml | 20.33 | |

| Ricinus communis (ethyl acetate fraction) | P. aeruginosa | 400 mg/ml | 16.67 | |

| Ricinus communis (methanolic extract) | S. pyogenes | - | 17.33 |

Table 3: Anti-inflammatory Activity of Jatrophane Diterpenes (IC50 values for NO Inhibition in µM)

| Compound/Extract | Cell Line | IC50 (µM) | Reference |

| Jatrophacine | RAW 264.7 | 0.53 | |

| Jatrocurcasenone I | RAW 264.7 | 7.71 | |

| Jatrocurcasenone H | RAW 264.7 | 11.28 | |

| Jatrophane Diterpenes (compounds 5, 8-11, 13) | RAW 264.7 | 16.86 - 32.49 |

Table 4: P-glycoprotein (P-gp) Modulatory Activity of Jatrophane Diterpenes

| Compound | Activity | Reference |

| Euphodendroidin D | Outperformed cyclosporin (B1163) by a factor of 2 in inhibiting P-gp-mediated daunomycin transport | |

| Jatrophane Diterpenes (from E. sororia) | Act as P-gp substrates, directly inhibiting P-gp-mediated efflux and stimulating P-gp ATPase activity | |

| Jatrophane Diterpenes (from P. tithymaloides) | Potent MDR modulators with greater chemoreversal ability and less cytotoxicity than tariquidar |

Signaling Pathways and Mechanisms of Action

Preliminary studies have begun to elucidate the molecular mechanisms underlying the biological activities of Jatrophane extracts. Two key areas of investigation are their influence on inflammatory and cancer-related signaling pathways and their interaction with drug efflux pumps.

Inhibition of the PI3K/Akt/NF-κB Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/Nuclear factor-kappa B (NF-κB) pathway is a crucial signaling cascade that regulates cell proliferation, survival, and inflammation. Its aberrant activation is a hallmark of many cancers and inflammatory diseases. Studies have shown that the jatrophane diterpene, jatrophone, can exert its anticancer effects by inhibiting this pathway. Jatrophone treatment has been observed to significantly down-regulate the expression levels of PI3K, phosphorylated Akt (p-Akt), and NF-κB in doxorubicin-resistant breast cancer cells. This inhibition leads to cell cycle arrest, apoptosis, and autophagic cell death.

Caption: Inhibition of the PI3K/Akt/NF-κB pathway by Jatrophane diterpenes.

Modulation of P-glycoprotein (P-gp) Mediated Drug Efflux

P-glycoprotein (P-gp) is a transmembrane efflux pump that actively transports a wide range of xenobiotics, including many chemotherapeutic drugs, out of cells. Its overexpression is a major mechanism of multidrug resistance (MDR) in cancer. Several Jatrophane diterpenes have been identified as potent modulators of P-gp. They are thought to act as P-gp inhibitors, thereby preventing the efflux of anticancer drugs and restoring their cytotoxic efficacy in resistant cells. Some Jatrophane diterpenes may function as P-gp substrates, competitively inhibiting the transport of other drugs. Others have been shown to stimulate P-gp's ATPase activity, which may interfere with the proper transport cycle. The exact binding sites and the nature of the interaction (competitive or non-competitive) are still under investigation.

Caption: Modulation of P-glycoprotein (P-gp) mediated drug efflux by Jatrophane diterpenes.

Conclusion and Future Directions

The preliminary biological screening of Jatrophane extracts has consistently demonstrated their significant potential as a source of novel therapeutic leads. The cytotoxic, anti-inflammatory, and antimicrobial activities, coupled with their ability to modulate multidrug resistance, underscore the importance of continued research in this area. The detailed experimental protocols provided in this guide offer a standardized framework for the initial evaluation of these promising natural products.

Future research should focus on several key areas. Firstly, the isolation and structural elucidation of new Jatrophane diterpenes will undoubtedly expand the library of compounds available for screening. Secondly, a more in-depth investigation into the structure-activity relationships (SAR) will be crucial for identifying the key pharmacophoric features responsible for their biological activities and for guiding the semi-synthesis of more potent and selective analogues. Finally, further elucidation of the molecular targets and signaling pathways modulated by these compounds will be essential for understanding their mechanisms of action and for advancing the most promising candidates into preclinical and clinical development. The use of advanced techniques such as transcriptomics, proteomics, and in vivo animal models will be instrumental in achieving these goals. The continued exploration of Jatrophane extracts holds great promise for the discovery of next-generation therapies for a range of human diseases.

References

- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-Inflammatory Jatrophane Diterpenoids With Multiple Chiral Carbon Centers From Jatropha curcas - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery, History, and Therapeutic Potential of Jatrophane-Type Diterpenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jatrophane-type diterpenes represent a large and structurally diverse family of natural products, primarily isolated from the Euphorbiaceae family of plants. Since the discovery of the first member, jatrophone (B1672808), in 1970, these compounds have garnered significant interest due to their complex chemical architectures and promising biological activities. This technical guide provides a comprehensive overview of the discovery and history of jatrophane diterpenes, their biogenesis, and their mechanisms of action in key signaling pathways. Detailed experimental protocols for their isolation and structural elucidation are provided, along with a compilation of quantitative data to aid in further research and development.

Discovery and History

The story of jatrophane diterpenes begins with the isolation of jatrophone in 1970 by Kupchan and co-workers from Jatropha gossypiifolia[1][2]. This discovery marked the identification of a new class of macrocyclic diterpenoids characterized by a unique 5/12-membered bicyclic carbon skeleton. The initial interest in jatrophone was sparked by its significant antiproliferative effects against various human tumor cell lines[1][3]. Following this pioneering work, a vast number of jatrophane and rearranged jatrophane-type diterpenes have been isolated from various species of the Euphorbiaceae family, particularly from the genus Euphorbia[1][4][5][6]. These subsequent discoveries have revealed a remarkable structural diversity within this class of compounds, arising from different oxygenation patterns, the presence of various ester groups, and diverse stereochemical features[2][4]. The continued exploration of these natural products has unveiled a broad spectrum of biological activities, including anti-inflammatory, antiviral, and cytotoxic effects[1][2]. Notably, their potent activity as modulators of multidrug resistance (MDR) in cancer cells has opened new avenues for their investigation as potential therapeutic agents[1][2].

Biogenesis of the Jatrophane Skeleton

The biosynthesis of the jatrophane core is a complex process that originates from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP)[7][8]. The formation of the characteristic bicyclic system is believed to proceed through a casbene (B1241624) intermediate[1][8][9]. The proposed biosynthetic pathway involves the cyclization of GGPP to form casbene, followed by the opening of the cyclopropane (B1198618) ring and subsequent closure of a five-membered ring to yield the jatrophane skeleton[1]. Further enzymatic modifications, such as oxidations catalyzed by cytochrome P450s, lead to the vast array of structurally diverse jatrophane diterpenes found in nature[1][8].

Caption: Proposed biogenetic pathway of jatrophane diterpenes.

Biological Activities and Signaling Pathways

Jatrophane diterpenes exhibit a range of biological activities, with their role in cancer therapeutics being the most extensively studied. Their mechanisms of action often involve the modulation of key cellular signaling pathways.

Reversal of Multidrug Resistance (MDR) via P-glycoprotein (P-gp) Inhibition

A significant number of jatrophane diterpenes have been identified as potent inhibitors of P-glycoprotein (P-gp), a transmembrane efflux pump that is a major contributor to multidrug resistance in cancer cells[4][10][11]. By inhibiting P-gp, these compounds can restore the efficacy of conventional chemotherapeutic drugs. The proposed mechanism involves direct interaction with P-gp, potentially as a substrate, which competitively inhibits the efflux of anticancer drugs and stimulates P-gp's ATPase activity, leading to increased intracellular drug accumulation[12][13].

Caption: Mechanism of P-gp inhibition by jatrophane diterpenes.

Modulation of the PI3K/Akt/NF-κB Signaling Pathway

The PI3K/Akt/NF-κB pathway is a crucial signaling cascade that regulates cell survival, proliferation, and resistance to apoptosis. Aberrant activation of this pathway is common in many cancers. Jatrophone, a representative jatrophane diterpene, has been shown to down-regulate the expression of PI3K, Akt, and NF-κB in resistant breast cancer cells[3][14]. By inhibiting this pathway, jatrophone can induce apoptosis and autophagy, and inhibit cell migration[12][14].

Caption: Inhibition of the PI3K/Akt/NF-κB pathway by jatrophone.

Inhibition of the ATR-Chk1 Signaling Pathway

The ATR-Chk1 pathway is a key component of the DNA damage response, and its inhibition can sensitize cancer cells to DNA-damaging agents. Certain jatrophane diterpenes have been found to suppress the phosphorylation of Chk1, indicating an inhibition of the ATR-Chk1 pathway[15][16][17]. This activity can potentiate the efficacy of chemotherapeutic drugs that induce DNA damage[15][17].

Caption: Inhibition of the ATR-Chk1 pathway by jatrophane diterpenes.

Quantitative Data

The following tables summarize key quantitative data for a selection of jatrophane diterpenes, including their cytotoxic and MDR reversal activities, and their characteristic 13C NMR chemical shifts.

Table 1: Cytotoxic and MDR Reversal Activities of Selected Jatrophane Diterpenes

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| Jatrophone | MCF-7/ADR | Cytotoxicity | 1.8 | [18] |

| Jatrophone | K-562 | Cytotoxicity | 0.21 | [18] |

| Nicaeenin F | NCI-H460/R | P-gp Inhibition | Potent | [5] |

| Nicaeenin G | DLD1-TxR | P-gp Inhibition | Potent | [5] |

| Compound 1 (from E. nicaeensis) | NCI-H460 | Cytotoxicity | 10-20 | [4] |

| Compound 1 (from E. nicaeensis) | U87 | Cytotoxicity | 10-20 | [4] |

| Euphodendroidin D | P-gp expressing cells | P-gp Inhibition | Outperforms cyclosporin (B1163) A | [19] |

| Euphoscopin C | A549 (paclitaxel-resistant) | Cytotoxicity | 6.9 | |

| Euphorbiapene D | A549 (paclitaxel-resistant) | Cytotoxicity | 7.2 | |

| Euphoheliosnoid A | A549 (paclitaxel-resistant) | Cytotoxicity | 9.5 |

Table 2: Representative 13C NMR Data for Jatrophane Diterpenes (in CDCl3, δ in ppm)

| Carbon | Pubescene A | Jatrophane Ester 3 | Jatrophane Ester 8 | Jatrophane Ester 10 | Jatrophane Ester 11 |

| 1 | 40.1 | 41.2 | 41.5 | 40.9 | 41.1 |

| 2 | 29.8 | 74.9 | 74.5 | 74.8 | 75.0 |

| 3 | 82.3 | 81.9 | 81.7 | 82.0 | 81.8 |

| 4 | 48.9 | 49.1 | 49.3 | 49.0 | 49.2 |

| 5 | 135.2 | 134.9 | 135.1 | 134.8 | 135.0 |

| 6 | 126.9 | 127.2 | 127.0 | 127.3 | 127.1 |

| 7 | 78.1 | 77.8 | 78.0 | 77.7 | 77.9 |

| 8 | 75.4 | 75.1 | 75.3 | 75.0 | 75.2 |

| 9 | 211.9 | 73.2 | 73.5 | 73.1 | 73.4 |

| 10 | 45.3 | 45.0 | 45.2 | 44.9 | 45.1 |

| 11 | 133.2 | 133.0 | 133.1 | 132.9 | 133.3 |

| 12 | 135.5 | 135.3 | 135.4 | 135.2 | 135.6 |

| 13 | 40.2 | 40.0 | 40.1 | 39.9 | 40.3 |

| 14 | 204.7 | 72.1 | 72.4 | 72.0 | 72.3 |

| 15 | 91.8 | 91.5 | 91.7 | 91.4 | 91.9 |

| 16 | 18.6 | 18.4 | 18.5 | 18.3 | 18.7 |

| 17 | 26.9 | 26.7 | 26.8 | 26.6 | 27.0 |

| 18 | 23.3 | 23.1 | 23.2 | 23.0 | 23.4 |

| 19 | 18.3 | 18.1 | 18.2 | 18.0 | 18.4 |

| 20 | 20.9 | 20.7 | 20.8 | 20.6 | 21.0 |

Data compiled from references[20][21][22]. Note: Chemical shifts can vary slightly based on experimental conditions.

Experimental Protocols

The isolation and structural characterization of jatrophane diterpenes from plant sources involve a series of well-established phytochemical techniques.

General Experimental Workflow

Caption: General workflow for the isolation of jatrophane diterpenes.

Detailed Methodologies

5.2.1. Plant Material Collection and Extraction

-

Collection: The plant material (e.g., whole plants, aerial parts, or latex) is collected and identified by a botanist. A voucher specimen is typically deposited in a herbarium for future reference[4].

-

Drying and Grinding: The plant material is air-dried or freeze-dried and then ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered plant material is extracted exhaustively with a suitable solvent, such as methanol (B129727) (MeOH) or chloroform (B151607) (CHCl3), at room temperature using percolation or maceration[23]. The solvent is then evaporated under reduced pressure to yield the crude extract.

5.2.2. Isolation and Purification

-

Initial Fractionation: The crude extract is often subjected to a primary fractionation step, such as solvent-solvent partitioning or low-pressure column chromatography over silica gel or polyamide, to separate compounds based on polarity[5].

-

Column Chromatography (CC): The resulting fractions are further purified by repeated column chromatography on silica gel, Sephadex LH-20, or other stationary phases, using gradient elution with solvent systems like n-hexane-ethyl acetate (B1210297) or chloroform-methanol[5].

-

High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is typically achieved using preparative or semi-preparative HPLC, often on a reversed-phase (RP-18) column with a mobile phase such as methanol-water or acetonitrile-water[23].

5.2.3. Structure Elucidation

The structures of the purified jatrophane diterpenes are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound[5].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are performed to elucidate the planar structure and relative stereochemistry of the molecule. These experiments include:

-

1H NMR: Provides information on the proton environment in the molecule.

-

13C NMR and DEPT: Identify the number and types of carbon atoms (CH3, CH2, CH, C).

-

COSY (Correlation Spectroscopy): Establishes proton-proton couplings, revealing neighboring protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry and conformation of the molecule[5].

-

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute and relative stereochemistry[24].

Conclusion and Future Perspectives

Jatrophane-type diterpenes continue to be a fascinating and important class of natural products. Their complex structures have challenged synthetic chemists, and their potent biological activities, particularly as MDR modulators and anticancer agents, make them promising leads for drug discovery. Future research in this field will likely focus on the discovery of new jatrophane diterpenes from unexplored plant sources, the development of efficient total synthesis strategies, and the detailed investigation of their mechanisms of action to optimize their therapeutic potential. The combination of phytochemical studies, synthetic chemistry, and molecular pharmacology will be crucial in harnessing the full potential of these remarkable natural compounds for the development of new therapeutic agents.

References

- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Secure Verification [cer.ihtm.bg.ac.rs]

- 5. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 6. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - East China Normal University [pure.ecnu.edu.cn]

- 14. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Jatrophane Diterpenoids from Euphorbia peplus as Multidrug Resistance Modulators with Inhibitory Effects on the ATR-Chk-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jatrophane-diterpenoids-from-euphorbia-peplus-as-multidrug-resistance-modulators-with-inhibitory-effects-on-the-atr-chk-1-pathway - Ask this paper | Bohrium [bohrium.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Jatrophane Diterpenes: Focus on Pl-4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and biological activities of jatrophane diterpenes, a class of structurally complex and biologically active natural products. Due to the ambiguity of the term "Jatrophane 4" in scientific literature, this document will focus on the well-characterized jatrophane diterpene, Pl-4 , as a representative example. Available data for a commercially listed compound named "Jatrophane 4" is also included for completeness.

Introduction to Jatrophane Diterpenes

Jatrophane diterpenes are a significant class of natural products primarily isolated from plants of the Euphorbiaceae family.[1][2] They are characterized by a unique and highly functionalized bicyclic core, typically consisting of a 12-membered macrocycle fused to a 5-membered ring.[1][3] These compounds have garnered considerable interest in the scientific community due to their diverse and therapeutically relevant biological activities, including anti-inflammatory, anti-HIV, cytotoxic, and multidrug resistance (MDR) reversing properties.[2] The complex molecular architecture and potent bioactivities of jatrophanes make them challenging yet attractive targets for total synthesis and drug development programs.

Physicochemical Properties

The physical and chemical properties of jatrophane diterpenes can vary significantly based on the specific substitutions on their core structure.

Jatrophane Pl-4

Pl-4 is a jatrophane diterpene that was isolated from the Hungarian spurge Euphorbia platyphyllos. It features a double bond at the ring junction of its bicyclic system, a structural feature that distinguishes it from many other jatrophanes.

| Property | Value | Reference |

| Molecular Formula | C39H52O14 | |

| Molecular Weight | 744.82 g/mol | |

| Appearance | Powder | |

| Core Structure | Bicyclic system with a 12-membered macrocycle and a 5-membered ring. |

"Jatrophane 4" (Supplier Data)

A compound designated as "Jatrophane 4" is available from some chemical suppliers. It is crucial to note that this designation is not consistently used in peer-reviewed literature. The properties of this commercially available compound are listed below.

| Property | Value | Reference |

| Synonym | 2,5,9,14-Tetraacetoxy-3-benzoyloxy-8,15-dihydroxy-7-isobutyroyloxyjatropha-6(17),11E-diene | |

| Molecular Formula | C39H52O14 | |

| Molecular Weight | 744.82 g/mol | |

| Appearance | Powder |

Another source provides a conflicting molecular formula of C20H32 and a molecular weight of approximately 288.47 g/mol for "jatrophane 4", which likely refers to the basic jatrophane skeleton.

Experimental Protocols

The isolation, characterization, and synthesis of jatrophane diterpenes involve sophisticated and meticulous experimental procedures.

Isolation and Characterization of Jatrophane Diterpenes from Euphorbia platyphyllos

The general procedure for isolating new jatrophane diterpenes, such as Pl-4, from E. platyphyllos is as follows:

-

Extraction: Dried and milled whole plants are extracted with a suitable solvent, such as a mixture of methanol (B129727) and dichloromethane.

-

Fractionation: The crude extract is subjected to solvent partitioning and then fractionated using column chromatography on silica (B1680970) gel.

-

Purification: Repeated column chromatography, including high-performance liquid chromatography (HPLC), is employed to isolate the individual jatrophane polyesters.

-

Structure Elucidation: The structures of the isolated compounds are determined using a combination of spectroscopic techniques, including:

-

UV/VIS Spectroscopy

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

-

Advanced two-dimensional Nuclear Magnetic Resonance (NMR) techniques (¹H-¹H COSY, HMQC, HMBC, and NOESY).

-

Synthetic Approach to the Jatrophane Diterpene Pl-4

The total synthesis of Pl-4 is a complex undertaking that has been approached through various strategies. A key aspect of the synthesis is the construction of the advanced intermediate. One described method involves a regioselective chelation-controlled lithiation of a (Z)-configured bromide in a vinyl dibromide precursor. This method allows for the creation of sterically hindered internal vinyl halides, which are crucial for subsequent coupling reactions. Key strategies for the elaboration of the jatrophane precursors include hydrometalation and radical reactions.